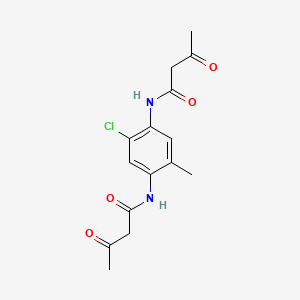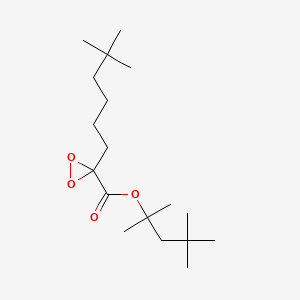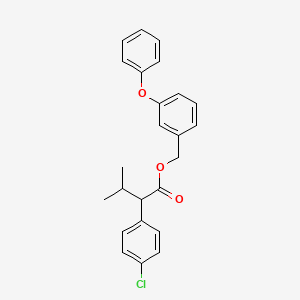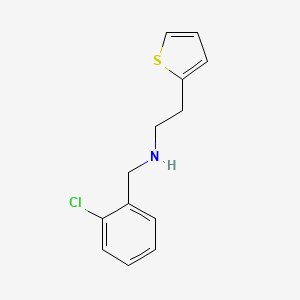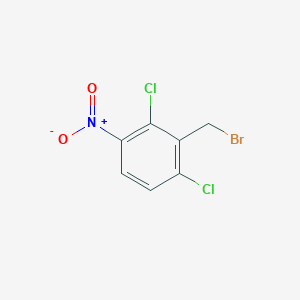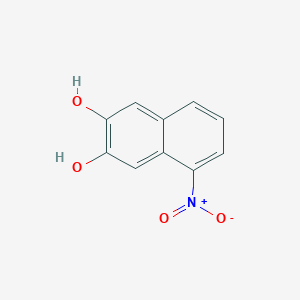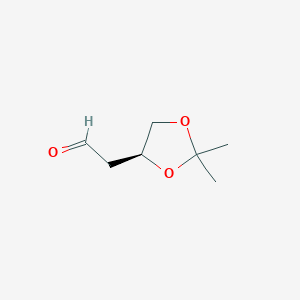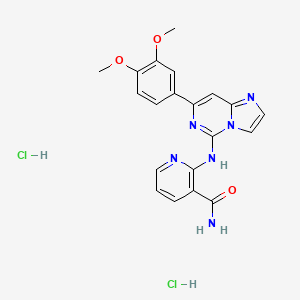
BAY 61-3606 Dihydrochlorid
Übersicht
Beschreibung
BAY 61-3606 dihydrochloride is a cell-permeable imidazopyrimidine compound . It acts as a potent, ATP-competitive, reversible, and highly selective inhibitor of Syk tyrosine kinase activity . The Ki value is 7.5 nM .
Molecular Structure Analysis
The molecular formula of BAY 61-3606 dihydrochloride is C20H18N6O3.2HCl . The molecular weight is 463.32 .Chemical Reactions Analysis
BAY 61-3606 dihydrochloride has been found to reduce ERK1/2 and Akt phosphorylation in neuroblastoma cells . It also induces a large decrease of Syk phosphorylation in K-rn cell lysates .Wissenschaftliche Forschungsanwendungen
Schlaganfall-induzierte Verletzung
BAY 61-3606 Dihydrochlorid wurde in Modellen der fokalen zerebralen Ischämie eingesetzt, um seine Auswirkungen auf Schlaganfall-induzierte Verletzungen zu untersuchen. Es wird auf sein Potenzial untersucht, die Auswirkungen von Schlaganfällen zu verringern .
Antieinflammatorische Anwendungen
Diese Verbindung hat sich als vielversprechend erwiesen, um antigeninduzierte Luftwegsentzündungen bei Nagetieren zu blockieren, was auf potenzielle Anwendungen bei Atemwegserkrankungen hindeutet .
Mastzellen-Histamin-Freisetzung
Es hemmt die Anti-IgE-induzierte Histaminfreisetzung in isolierten menschlichen Mastzellen, die mit IgE sensibilisiert sind, was für die Behandlung allergischer Reaktionen von Bedeutung sein könnte .
B-Zell-Proliferation
This compound reduziert die Anti-IgM-induzierte Proliferation isolierter muriner Milz-B-Zellen, was Auswirkungen auf Erkrankungen des Immunsystems haben könnte .
Krebsforschung
Die Verbindung sensibilisiert die TRAIL-induzierte Apoptose durch Herunterregulierung von Mcl-1 in Brustkrebszellen, was auf eine Rolle in der Krebstherapie hindeutet . Es hemmt auch die Zellproliferation und -migration von multiplen Myelomzellen .
Apoptose-Induktion
This compound induziert Apoptose durch Beeinflussung der ERK1/2- und Akt-Phosphorylierung in Neuroblastomzellen und hat sich als Auslöser der ubiquitin-abhängigen Degradation von Mcl-1 erwiesen .
Zyklinspezifische Kinase-Inhibition
Es wirkt als Inhibitor der zyklinspezifischen Kinase (CDK) 9, was Auswirkungen auf die Zellzyklusregulation und die Krebsbehandlung hat .
p53-Protein-Modulation
Die Forschung hat die Wirkung von BAY 61-3606 auf den Gehalt und die Phosphorylierung des p53-Proteins und seine Bindung an das MDM2-Homolog in menschlichen vestibulären Schwannomen untersucht, was für die Tumorunterdrückung entscheidend ist .
Jede Anwendung bietet einen Einblick in die potenziellen therapeutischen Anwendungen von this compound in verschiedenen Bereichen der medizinischen Forschung.
MilliporeSigma - BAY 61-3606 hydrochloride hydrate MilliporeSigma - BAY 61-3606 hydrochloride hydrate Cayman Chemical - BAY 61-3606 (hydrochloride) MedChemExpress - BAY 61-3606 dihydrochloride Blood Journal - SYK-Inhibitor Bay 61-3606 Induces Cell Cycle Arrest and Apoptosis PLOS ONE - Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis Hindawi Journal - BAY 61-3606, CDKi, and Sodium Butyrate Treatments Modulate…
Wirkmechanismus
Target of Action
BAY 61-3606 dihydrochloride is a potent inhibitor of spleen tyrosine kinase (Syk) and inhibitor of nuclear factor kappa B kinase (IKK-alpha) kinase activity . Syk plays essential roles in receptors for the Fc portion of immunoglobulins and B cell receptor complex signaling in various inflammatory cells .
Biochemical Pathways
BAY 61-3606 dihydrochloride affects multiple biochemical pathways. It reduces ERK1/2 and Akt phosphorylation in neuroblastoma cells . It also triggers ubiquitin-dependent degradation of Mcl-1 by regulating Mcl-1 phosphorylation . Furthermore, it downregulates Mcl-1 expression at the transcription level .
Pharmacokinetics
BAY 61-3606 dihydrochloride is orally available . It exhibits good oral bioavailability and in vivo efficacy in rat models . .
Result of Action
BAY 61-3606 dihydrochloride has significant effects at the molecular and cellular levels. It induces a large decrease of Syk phosphorylation in K-rn cell lysates . It also sensitizes TRAIL-induced apoptosis by downregulating Mcl-1 in breast cancer cells . In multiple myeloma cells, it induces cell cycle arrest and apoptosis .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
BAY 61-3606 dihydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that is involved in the signaling pathways of various immune cells, including B cells, mast cells, and macrophages. BAY 61-3606 dihydrochloride binds to the ATP-binding site of Syk, thereby preventing its activation and subsequent phosphorylation of downstream signaling molecules. This inhibition leads to a reduction in the phosphorylation of ERK1/2 and Akt, which are key proteins involved in cell survival and proliferation .
Cellular Effects
BAY 61-3606 dihydrochloride exerts significant effects on various types of cells and cellular processes. In neuroblastoma cells, BAY 61-3606 dihydrochloride reduces the phosphorylation of ERK1/2 and Akt, leading to decreased cell viability and increased apoptosis . In breast cancer cells, BAY 61-3606 dihydrochloride sensitizes cells to TRAIL-induced apoptosis by downregulating the expression of Mcl-1, a protein that inhibits apoptosis . Additionally, BAY 61-3606 dihydrochloride induces cell cycle arrest and apoptosis in multiple myeloma cells by degrading IKZF1/3 proteins .
Molecular Mechanism
The molecular mechanism of BAY 61-3606 dihydrochloride involves its binding to the ATP-binding site of spleen tyrosine kinase (Syk), thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules such as ERK1/2 and Akt, which are involved in cell survival and proliferation . BAY 61-3606 dihydrochloride also downregulates the expression of Mcl-1 in breast cancer cells, sensitizing them to TRAIL-induced apoptosis . Furthermore, BAY 61-3606 dihydrochloride induces the degradation of IKZF1/3 proteins in multiple myeloma cells, leading to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BAY 61-3606 dihydrochloride have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity against Syk over extended periods . In in vitro studies, BAY 61-3606 dihydrochloride has been shown to induce apoptosis and reduce cell viability in a time-dependent manner, with significant effects observed after 24 to 48 hours of treatment . In in vivo studies, BAY 61-3606 dihydrochloride exhibits good oral bioavailability and efficacy in reducing tumor growth in animal models .
Dosage Effects in Animal Models
The effects of BAY 61-3606 dihydrochloride vary with different dosages in animal models. In a study involving female BALB/c nude mice bearing MCF-7 tumor xenografts, BAY 61-3606 dihydrochloride was administered intraperitoneally at a dosage of 50 mg/kg twice a week. This treatment led to significant reductions in tumor growth . At higher doses, BAY 61-3606 dihydrochloride may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
BAY 61-3606 dihydrochloride is involved in metabolic pathways that regulate cell survival and apoptosis. The compound inhibits the activity of spleen tyrosine kinase (Syk), which plays a key role in the signaling pathways of immune cells . By inhibiting Syk, BAY 61-3606 dihydrochloride reduces the phosphorylation of ERK1/2 and Akt, leading to decreased cell survival and increased apoptosis . Additionally, BAY 61-3606 dihydrochloride downregulates the expression of Mcl-1 in breast cancer cells, further promoting apoptosis .
Transport and Distribution
BAY 61-3606 dihydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound is orally available and exhibits good bioavailability, allowing it to effectively reach target tissues . Within cells, BAY 61-3606 dihydrochloride is distributed to various subcellular compartments, where it exerts its inhibitory effects on spleen tyrosine kinase (Syk) and other signaling molecules .
Subcellular Localization
The subcellular localization of BAY 61-3606 dihydrochloride is primarily within the cytoplasm, where it interacts with spleen tyrosine kinase (Syk) and other signaling molecules . The compound’s ability to inhibit Syk activity within the cytoplasm leads to downstream effects on cell survival and apoptosis. Additionally, BAY 61-3606 dihydrochloride may localize to other subcellular compartments, such as the nucleus, where it can influence gene expression and other cellular processes .
Eigenschaften
IUPAC Name |
2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3.ClH/c1-28-15-6-5-12(10-16(15)29-2)14-11-17-22-8-9-26(17)20(24-14)25-19-13(18(21)27)4-3-7-23-19;/h3-11H,1-2H3,(H2,21,27)(H,23,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYFDKZWVIBYKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648903-57-5 | |
| Record name | 2-[[7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]-3-pyridinecarboxamide hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=648903-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


